4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to obtain the main substrate. This is followed by an oxidation reaction using glacial acetic acid to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxidation of the pyridazine ring can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyridazinone derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This leads to enhanced cholinergic transmission, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide include other pyridazinone derivatives such as:
6-aryl-3(2H)-pyridazinone derivatives: These compounds have been studied for their ability to inhibit calcium ion influx, which is required for platelet aggregation.
ABT-963: A disubstituted pyridazinone that acts as a selective cyclooxygenase-2 inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
4-bromo-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4S/c1-26-16-6-2-14(3-7-16)18-10-11-19(23-22-18)27-13-12-21-28(24,25)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJLJNUALJOLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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